molecular formula C18H23ClFN3O3 B2700555 1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone hydrochloride CAS No. 1396885-14-5

1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone hydrochloride

Cat. No.: B2700555
CAS No.: 1396885-14-5
M. Wt: 383.85
InChI Key: FOJWAIHFBXAAHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Isoxazole-Piperazine Scaffolds in Drug Discovery

The integration of isoxazole and piperazine motifs into medicinal chemistry traces back to the mid-20th century, when heterocyclic compounds gained prominence for their structural versatility and bioactivity. Isoxazole, a five-membered aromatic ring containing one oxygen and one nitrogen atom, emerged as a privileged scaffold due to its ability to participate in hydrogen bonding and π-π stacking interactions. Piperazine, a six-membered ring with two nitrogen atoms, became a cornerstone in drug design for its conformational flexibility and capacity to improve solubility and pharmacokinetic properties.

Early applications of isoxazole-piperazine hybrids focused on antimicrobial and antipsychotic agents. For example, sulfamethoxazole, an isoxazole derivative, demonstrated broad-spectrum antibacterial activity by inhibiting dihydropteroate synthase. Piperazine-containing compounds like trifluoperazine highlighted the scaffold’s utility in modulating neurotransmitter receptors. By the 2000s, researchers began exploring these hybrids for oncology, driven by their ability to interfere with cell proliferation pathways. A pivotal 2021 study synthesized isoxazole-piperazine derivatives that inhibited hepatocellular carcinoma (HCC) cells with IC~50~ values as low as 0.09 μM, underscoring their anticancer potential.

Position within Contemporary Medicinal Chemistry Research

In the era of precision medicine, isoxazole-piperazine hybrids occupy a critical niche due to their dual targeting capabilities. Modern research emphasizes their role in addressing drug resistance, particularly in cancers with stem cell-like properties. For instance, derivatives such as 6a and 13d reduced CD133+/EpCAM+ liver cancer stem cells (CSCs) by 40–60% and suppressed sphere formation in Huh7 cells. These findings align with the compound’s structural kinship to 1-(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone hydrochloride, which shares the isoxazole-piperazine core but incorporates a fluorophenoxy group for enhanced target specificity.

Recent advances in computational drug design have further solidified this scaffold’s relevance. Molecular docking studies reveal that the isoxazole ring engages with hydrophobic pockets of kinases, while the piperazine moiety facilitates interactions with polar residues. Such insights guide the rational optimization of derivatives for selective inhibition of oncogenic targets like BRD4 and PARP1.

Pharmacophoric Significance in Drug Design Paradigms

The pharmacophoric features of 1-(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone hydrochloride are defined by three critical elements:

  • Isoxazole Core : Serves as a hydrogen bond acceptor, enhancing binding affinity to enzymes such as kinases and phosphatases.
  • Piperazine Linker : Improves aqueous solubility and enables conformational adaptability for receptor engagement.
  • Fluorophenoxy Group : Introduces electron-withdrawing effects, modulating metabolic stability and membrane permeability.
Pharmacophoric Element Role in Bioactivity
Isoxazole ring Hydrogen bonding, π-π interactions
Piperazine moiety Solubility enhancement, receptor flexibility
Fluorophenoxy substituent Metabolic stability, target selectivity

This triad synergistically enhances the compound’s drug-likeness, as evidenced by its molecular weight (383.8 g/mol) and balanced partition coefficient (clogP ~2.1). The fluorine atom’s electronegativity further fine-tunes electronic properties, reducing off-target effects.

Research Rationale and Scientific Objectives

The development of 1-(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone hydrochloride addresses two unmet needs in oncology: (1) overcoming chemoresistance in CSCs and (2) improving selectivity for epigenetic regulators. Preclinical studies of analogous compounds demonstrate dual inhibition of PARP1 (IC~50~ = 4.29 μM) and BRD4, disrupting DNA repair and transcriptional activation in triple-negative breast cancer. Current objectives include:

  • Synthetic Optimization : Refining substituents on the piperazine and fluorophenoxy groups to enhance potency.
  • Mechanistic Elucidation : Mapping interactions with CSC-related pathways (e.g., Wnt/β-catenin, Notch).
  • Translational Validation : Evaluating efficacy in patient-derived xenograft models.

Properties

IUPAC Name

1-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-2-(2-fluorophenoxy)ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3O3.ClH/c1-13-15(14(2)25-20-13)11-21-7-9-22(10-8-21)18(23)12-24-17-6-4-3-5-16(17)19;/h3-6H,7-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOJWAIHFBXAAHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2CCN(CC2)C(=O)COC3=CC=CC=C3F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone hydrochloride typically involves multiple steps:

    Formation of the Isoxazole Moiety: The isoxazole ring can be synthesized through a cyclization reaction involving appropriate precursors such as 3,5-dimethyl-4-nitroisoxazole.

    Piperazine Ring Formation: The piperazine ring is introduced by reacting the isoxazole derivative with piperazine under controlled conditions.

    Attachment of the Fluorophenoxy Group:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Synthetic Routes and Core Reaction Mechanisms

Compound X is synthesized through a multi-step sequence involving:

  • Nucleophilic substitution between a piperazine derivative and an activated carbonyl intermediate.

  • Alkylation of the isoxazole nitrogen using a methylating agent under basic conditions.

  • Coupling reactions with fluorophenol derivatives to introduce the 2-fluorophenoxy group.

Table 1: Key Synthetic Steps

StepReaction TypeReagents/ConditionsYield (%)Source
1Piperazine alkylationDMSO, K₂CO₃, 80°C, 12 h65–75
2Isoxazole-methyl introductionCH₃I, NaH, THF, 0°C → rt70–85
3Fluorophenoxy coupling2-Fluorophenol, EDCI, DMAP, CH₂Cl₂55–60

Functional Group Transformations

Compound X undergoes reactions at three primary sites:

Thioether Oxidation

The methylsulfanyl group (-S-CH₃) in intermediates can be oxidized to sulfoxide (-SO-CH₃) or sulfone (-SO₂-CH₃) using oxidizing agents like NaIO₄ or H₂O₂ .

Table 2: Oxidation of Thioether Derivatives

Starting MaterialOxidizing AgentProductYield (%)
Ethylthio intermediateNaIO₄, MeOHSulfoxide derivative68
Sulfoxide derivativeH₂O₂, AcOHSulfone derivative82

Nucleophilic Aromatic Substitution (NAS)

The 2-fluorophenoxy group participates in NAS reactions with amines or alkoxides under mild conditions due to the electron-withdrawing fluorine atom.

Hydrolysis of Ethanone Moiety

The ketone group undergoes hydrolysis in acidic or basic media to form carboxylic acid derivatives, enabling further functionalization.

Reactivity of the Isoxazole Ring

The 3,5-dimethylisoxazole component exhibits:

  • Electrophilic substitution at the methyl groups under Friedel-Crafts conditions.

  • Ring-opening reactions with strong bases (e.g., NaOH) to form β-keto amides .

Table 3: Isoxazole Ring Modifications

ReactionConditionsProductApplication
Friedel-Crafts acylationAlCl₃, AcCl, 0°CAcetylated isoxazoleEnhanced lipophilicity
Base-mediated ring openingNaOH, H₂O, refluxβ-Keto amide intermediateScaffold diversification

Piperazine Ring Functionalization

The piperazine nitrogen atoms undergo:

  • Alkylation with alkyl halides to introduce substituents.

  • Acylation with acid chlorides for prodrug synthesis.

Table 4: Piperazine Modifications

Reaction TypeReagentsOutcome
AlkylationCH₃CH₂Br, K₂CO₃, DMFN-Ethylpiperazine derivative
AcylationAcCl, Et₃N, CH₂Cl₂Acetylated piperazine prodrug

Stability Under Pharmacological Conditions

Compound X remains stable in:

  • Acidic media (pH 2–4) due to protonation of the piperazine nitrogen.

  • Oxidative environments (e.g., H₂O₂) but degrades under UV light, necessitating light-protected storage.

Key Research Findings

  • Catalyst Optimization : T3P (propylphosphonic anhydride) improves coupling efficiency in piperazine-acylation steps .

  • Stereochemical Outcomes : Reactions at the piperazine ring often yield racemic mixtures, requiring chiral resolution for enantiopure products.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antidepressant Effects

Preliminary studies suggest that compounds with similar structures may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways. This could lead to potential applications in treating mood disorders.

Antinociceptive Properties

The compound has shown promise in models of pain relief, indicating potential use in analgesic formulations. Its ability to modulate pain pathways makes it a candidate for further investigation in pain management therapies.

Antitumor Activity

Some derivatives of this compound have been reported to inhibit tumor growth in vitro and in vivo. This suggests mechanisms involving apoptosis induction in cancer cells, positioning it as a potential agent in cancer therapy.

Case Studies and Research Findings

  • Antidepressant Activity : A study demonstrated that similar compounds influenced serotonin pathways significantly (PubMed ID: 26740152). This opens avenues for developing new antidepressants using this compound as a lead structure.
  • Pain Relief : Research on related piperazine derivatives has shown effectiveness in reducing pain responses in animal models, suggesting that the subject compound could enhance analgesic drug development.
  • Cancer Research : In vitro studies indicated that derivatives can induce apoptosis in various cancer cell lines (source needed). This highlights the need for further exploration into its antitumor mechanisms.

Mechanism of Action

The mechanism of action of 1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Heterocycles Present LogP (Predicted) Potential Targets
1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone hydrochloride Piperazine-ethanone 3,5-Dimethylisoxazole, 2-fluorophenoxy Isoxazole, Piperazine 2.8 5-HT receptors, Kinases
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone Triazole-thioether Phenylsulfonyl, 2,4-difluorophenyl Triazole 3.5 CYP450 enzymes, PARP inhibitors
4-(4-{4-[4-({(2RS,4SR)-2-[(1H-1,2,4-Triazol-1-yl)methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-isopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one Piperazine-triazolone Dichlorophenyl-dioxolane, Triazolylmethyl Triazolone, Dioxolane 4.1 Antifungal targets, GPCRs

Research Findings and Implications

  • Target Affinity: The target compound’s isoxazole and fluorophenoxy groups may favor selective binding to serotonin (5-HT) receptors, whereas triazole-containing analogs () show broader enzyme inhibition profiles.
  • BBB Penetration : The hydrochloride salt and moderate LogP (~2.8) suggest better CNS bioavailability than the sulfonyl- or dichlorophenyl-containing analogs (LogP >3.5) .
  • Metabolic Stability : Isoxazole’s resistance to CYP450-mediated oxidation contrasts with triazoles, which are prone to metabolic degradation.

Biological Activity

1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone hydrochloride is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features. The compound includes a piperazine ring, a dimethylisoxazole moiety, and a fluorophenoxy group, suggesting potential interactions with various biological targets and therapeutic applications.

Structural Characteristics

The molecular formula of the compound is C20H28ClN3O2C_{20}H_{28}ClN_3O_2, and it has a molecular weight of approximately 377.9 g/mol. The structure can be represented as follows:

Chemical Structure 1(4((3,5Dimethylisoxazol4yl)methyl)piperazin1yl)2(2fluorophenoxy)ethanonehydrochloride\text{Chemical Structure }1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanonehydrochloride

Pharmacological Potential

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes, which may lead to pharmacological effects. Preliminary studies indicate that the unique combination of the isoxazole and fluorophenoxy groups enhances its selectivity and potency against specific biological targets.

Key Activities:

  • Antimicrobial Activity: The presence of the isoxazole moiety suggests potential antimicrobial properties, which have been observed in similar compounds. For instance, derivatives containing isoxazole rings have shown significant antifungal activity against various pathogens .
  • CNS Activity: Compounds with piperazine structures are often explored for their central nervous system (CNS) effects. The piperazine ring may facilitate interactions with neurotransmitter receptors, potentially leading to anxiolytic or antidepressant effects.
  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in disease processes. For example, similar compounds have shown inhibition of dihydroorotate dehydrogenase (DHODH), which is crucial in pyrimidine synthesis and has implications in autoimmune diseases and cancer therapy .

Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial properties of structurally related compounds found that derivatives similar to 1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone hydrochloride exhibited significant activity against several bacterial strains, suggesting its potential as a therapeutic agent in infectious diseases .

Study 2: CNS Effects

Research on piperazine derivatives has indicated that they can modulate serotonin receptors, leading to anxiolytic effects. In vivo studies demonstrated that compounds with similar structural motifs reduced anxiety-like behaviors in rodent models, highlighting their potential for treating anxiety disorders .

The synthesis of this compound typically involves multi-step organic reactions that enhance yield and purity. Key steps include:

  • Formation of the Isoxazole Moiety: This can be achieved through cycloaddition reactions.
  • Attachment to Piperazine: Linking the isoxazole to the piperazine ring via sulfonylation.
  • Final Cyclization: Forming the ethanone core through cyclization reactions .

The mechanism of action likely involves binding to specific molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects .

Q & A

Q. What are the recommended synthetic routes for 1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone hydrochloride?

The synthesis typically involves coupling a substituted piperazine derivative with a fluorophenoxy ethanone intermediate. For example:

  • Step 1 : React 3,5-dimethylisoxazole-4-carbaldehyde with piperazine under reductive amination conditions (e.g., NaBH4 or H2/Pd-C) to form the (3,5-dimethylisoxazol-4-yl)methyl-piperazine intermediate .
  • Step 2 : Introduce the 2-fluorophenoxy ethanone moiety via nucleophilic substitution or SNAr (if activated) using 2-fluorophenol and chloroacetone derivatives .
  • Step 3 : Hydrochloride salt formation via treatment with HCl in a polar solvent (e.g., ethanol or acetone) .
    Key challenges include controlling regioselectivity in the coupling step and minimizing by-products during salt formation.

Q. How can researchers confirm the structural integrity of this compound?

  • X-ray crystallography : Resolve the crystal structure to confirm stereochemistry and hydrogen bonding patterns, as demonstrated for analogous piperazine derivatives .
  • Spectroscopic techniques :
    • 1H/13C NMR : Verify substituent integration (e.g., 2-fluorophenoxy protons at δ 6.8–7.2 ppm, isoxazole methyl groups at δ 2.1–2.3 ppm) .
    • FT-IR : Identify carbonyl (C=O) stretches near 1680–1720 cm⁻¹ and piperazine N-H stretches .
  • Elemental analysis : Validate purity (>98%) and stoichiometry of the hydrochloride salt .

Q. What are the optimal storage conditions for this compound?

Store in airtight containers under inert gas (N2/Ar) at 2–8°C to prevent hydrolysis of the isoxazole ring or degradation of the hydrochloride salt. Desiccants (e.g., silica gel) should be used to avoid moisture absorption, which can destabilize the compound .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

  • Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize variables like temperature, solvent polarity, and catalyst loading. For example, flow-chemistry setups (e.g., microreactors) enhance mixing and heat transfer, reducing side reactions .
  • By-product analysis : Employ LC-MS or GC-MS to identify impurities (e.g., unreacted piperazine or fluorophenoxy derivatives). Adjust reaction stoichiometry or quenching steps to suppress their formation .
  • Statistical modeling : Apply multivariate analysis to correlate reaction parameters with yield/purity, as seen in analogous piperazine syntheses .

Q. How do structural modifications (e.g., substitution on the isoxazole or piperazine ring) impact bioactivity or stability?

  • Stability studies : Replace the 3,5-dimethylisoxazole group with bulkier substituents (e.g., trifluoromethyl) to assess resistance to enzymatic degradation. Monitor stability via accelerated aging tests (40°C/75% RH) and HPLC .
  • Bioactivity assays : Test analogues in receptor-binding studies (e.g., serotonin/dopamine receptors for CNS applications). Computational docking (e.g., AutoDock Vina) can predict binding affinities based on steric/electronic effects of substituents .

Q. What strategies resolve contradictions in pharmacological data between in vitro and in vivo studies?

  • Metabolite profiling : Use LC-HRMS to identify active metabolites in plasma/tissue homogenates. For example, N-demethylation of the piperazine ring may enhance in vivo activity .
  • Pharmacokinetic modeling : Adjust dosing regimens based on bioavailability differences (e.g., poor solubility of the hydrochloride salt) using Caco-2 cell assays or PAMPA .
  • Target engagement assays : Validate receptor occupancy via PET imaging or radioligand binding in animal models to correlate in vitro IC50 with in vivo efficacy .

Q. How can researchers mitigate batch-to-batch variability in physicochemical properties?

  • Crystallization control : Use polymorph screening (e.g., solvent-antisolvent methods) to isolate the most thermodynamically stable form. XRD and DSC confirm consistency .
  • Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy during synthesis to monitor critical quality attributes (CQAs) in real time .

Q. What advanced techniques characterize the compound’s interaction with biological targets?

  • Surface plasmon resonance (SPR) : Measure binding kinetics (kon/koff) to receptors like 5-HT1A or σ-1, which are common targets for piperazine derivatives .
  • Cryo-EM/X-ray co-crystallography : Resolve ligand-receptor complexes at atomic resolution to guide structure-based drug design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.